5-(3,4-Dimethoxyphenyl)-2-(4-fluorophenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Description
This compound belongs to the pyrazolo[1,5-c][1,3]benzoxazine class, characterized by a fused tricyclic scaffold with a pyrazole ring, a benzoxazine moiety, and substituents at the 5-, 2-, and 7-positions. The 3,4-dimethoxyphenyl group at position 5 and the 4-fluorophenyl group at position 2 contribute to its unique electronic and steric properties, while the methoxy group at position 7 modulates solubility and metabolic stability.
Properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-2-(4-fluorophenyl)-7-methoxy-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN2O4/c1-29-21-12-9-16(13-23(21)31-3)25-28-20(18-5-4-6-22(30-2)24(18)32-25)14-19(27-28)15-7-10-17(26)11-8-15/h4-13,20,25H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXROMJPSJISKAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)F)C5=C(O2)C(=CC=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(3,4-Dimethoxyphenyl)-2-(4-fluorophenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a synthetic derivative of benzoxazine and pyrazole that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on anticancer activity, antioxidant properties, and other pharmacological effects based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 395.4 g/mol. The structure includes functional groups such as methoxy and fluorophenyl moieties, which are known to influence biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been tested against various cancer cell lines:
- Cell Lines Tested : A-549 (lung cancer), MCF7 (breast cancer), HCT-116 (colon cancer).
- Findings : The compound exhibited significant antiproliferative effects with IC50 values comparable to established chemotherapeutics like doxorubicin. For instance:
- A-549: IC50 = 0.04 μmol/mL
- MCF7: IC50 = 0.06 μmol/mL
- HCT-116: IC50 = 0.02 μmol/mL
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms that warrant further investigation.
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties using the DPPH radical scavenging assay:
- DPPH Scavenging Activity : The compound demonstrated moderate antioxidant activity compared to ascorbic acid at concentrations of 100 μg/mL.
This activity indicates potential therapeutic applications in oxidative stress-related diseases.
While specific mechanisms for this compound's biological activities are still under investigation, several hypotheses include:
- Inhibition of Cell Proliferation : The presence of the pyrazole ring may interfere with signaling pathways critical for cell growth.
- Induction of Apoptosis : Studies suggest that compounds with similar structures can activate apoptotic pathways in cancer cells.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
-
Study on Anticancer Effects :
- Researchers synthesized a series of related compounds and tested their effects on various cancer cell lines. The results indicated that modifications in the chemical structure could enhance potency against specific cancers.
-
Antioxidant Studies :
- Comparative studies showed that the compound's antioxidant capacity was significant but less than that of traditional antioxidants like vitamin C.
Data Table: Biological Activity Overview
Scientific Research Applications
Anticancer Activity
Research has indicated that this compound exhibits promising anticancer properties. A study involving the screening of various compounds on multicellular spheroids highlighted its ability to inhibit tumor growth effectively. The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest in cancer cells .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various bacterial strains. Preliminary results suggest that it possesses moderate to significant antibacterial effects, potentially making it a candidate for developing new antibiotics .
Cholinesterase Inhibition
Inhibitors of cholinesterase enzymes are crucial in treating neurodegenerative diseases like Alzheimer’s. This compound has shown selective inhibitory activity against butyrylcholinesterase (BChE), which is significant for its potential role in cognitive enhancement therapies .
Case Studies
| Study Title | Focus | Findings |
|---|---|---|
| Identification of a novel anticancer compound through screening of a drug library | Anticancer Activity | The compound inhibited tumor growth in multicellular spheroids. |
| Synthesis and characterization of cholinesterase inhibitors | Neuropharmacology | Demonstrated selective inhibition against BChE with IC50 values comparable to known inhibitors. |
| Antimicrobial activity assessment | Microbiology | Exhibited moderate antibacterial effects against Gram-positive and Gram-negative bacteria. |
Chemical Reactions Analysis
Key Chemical Reactions
The compound undergoes several characteristic reactions due to its heterocyclic framework and functional groups:
Substitution Reactions
-
Electrophilic substitution : The aromatic rings (3,4-dimethoxyphenyl and 4-fluorophenyl) participate in electrophilic aromatic substitution, influenced by directing groups (e.g., methoxy as activating groups) .
-
Nucleophilic substitution : The benzoxazine ring may undergo nucleophilic attack at reactive sites, though specific examples require further study.
Condensation Reactions
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Schiff base formation : The oxazine nitrogen may react with carbonyl compounds to form imine derivatives, though this requires activation under specific conditions .
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Cyclization : Intramolecular cyclization involving the pyrazole and benzoxazine rings is critical during synthesis.
Functional Group Reactivity
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Methoxy groups : Act as electron-donating groups, enhancing stability and directing substitution reactions.
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Fluorine substitution : The 4-fluorophenyl moiety introduces steric and electronic effects, potentially influencing reaction kinetics.
Reaction Conditions and Optimization
| Reaction Type | Conditions | Yield | Monitoring |
|---|---|---|---|
| Cyclization | Reflux (e.g., ethanol/DMF) | 23–82% | TLC, NMR |
| Condensation | Acid/base catalysis | Moderate | HPLC, IR spectroscopy |
| Substitution | Controlled temperature/pressure | Varies | TLC, MS |
Key factors include solvent choice (e.g., DMF for high-boiling reactions), catalysts (e.g., acid or base), and temperature control to minimize side reactions. The presence of electron-donating methoxy groups may accelerate certain reactions, while the fluorine substituent introduces electronic complexity.
Structural and Functional Correlations
The compound’s molecular formula (C25H23FN2O4) and molecular weight (~344.34 g/mol) reflect its complex heterocyclic structure. The fused pyrazolo-benzoxazine framework imparts thermal stability and reactivity, with substituents modulating biological activity (e.g., methoxy groups enhancing solubility, fluorine influencing lipophilicity) .
Research Implications
While direct biological activity data for this specific compound is limited, related benz
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and its analogs:
Key Observations :
Substituent Effects on Polarity: The target compound’s 4-fluorophenyl group increases polarity compared to analogs with non-halogenated aryl groups (e.g., phenyl in ). Methoxy groups (e.g., at position 7 in the target) improve aqueous solubility relative to hydrogen or ethyl groups .
Bromine in introduces steric bulk and reactivity, enabling further functionalization via Suzuki coupling .
Metabolic Stability :
- Ethoxy () and methoxy groups (target, ) may reduce oxidative metabolism compared to unsubstituted analogs.
Biological Implications :
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-(3,4-dimethoxyphenyl)-2-(4-fluorophenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine, and what are the critical reaction parameters?
- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted hydrazines with ketones or aldehydes under acidic conditions. For example, describes a procedure using glacial acetic acid and HCl to facilitate hydrazine coupling, followed by reflux (5–8 hours) and purification via silica gel column chromatography (petroleum ether/ethyl acetate, 4:1) . Key parameters include temperature control (60–65°C), stoichiometric excess of hydrazine derivatives, and inert atmospheres to prevent oxidation.
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming substituent positions and diastereotopic protons. For instance, H-NMR (300 MHz, CDCl) can resolve methoxy groups (δ 3.75–3.80 ppm) and aromatic protons (δ 6.71–7.74 ppm) . Mass spectrometry (EIMS) provides molecular ion confirmation (e.g., m/z 356 for a related pyrazoline) , while FT-IR identifies functional groups like C=O (1682 cm) and C-N (1257 cm) .
Q. What are the solubility and stability considerations for this compound in experimental settings?
- Methodological Answer : The compound’s solubility is influenced by methoxy and fluorophenyl groups, which enhance lipophilicity. DMSO or DMF is often used for in vitro assays. Stability studies (e.g., TGA/DSC) under nitrogen atmospheres are recommended to assess decomposition thresholds, as aromatic ethers may degrade above 200°C .
Advanced Research Questions
Q. How can regioselectivity challenges in the pyrazolo[1,5-c][1,3]benzoxazine core be addressed during synthesis?
- Methodological Answer : Regioselectivity is controlled by electronic effects of substituents. For example, electron-donating methoxy groups direct cyclization to specific positions. highlights the use of sodium metabisulfite in DMF under nitrogen to stabilize intermediates and improve regioselectivity . Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals .
Q. What strategies resolve contradictions in X-ray crystallography vs. NMR data for structural confirmation?
- Methodological Answer : Discrepancies between X-ray (e.g., ’s R factor = 0.051) and NMR data may arise from dynamic effects in solution. High-resolution X-ray (293 K, data-to-parameter ratio = 12.6) provides static structures , while variable-temperature NMR (e.g., 400 MHz, −40°C to 25°C) detects conformational flexibility . Cross-validation with NOESY/ROESY experiments clarifies spatial arrangements .
Q. How can structure-activity relationship (SAR) studies optimize bioactivity by modifying substituents?
- Methodological Answer : Systematic substitution of the 4-fluorophenyl or dimethoxyphenyl groups (e.g., replacing methoxy with ethoxy) alters steric and electronic profiles. demonstrates pyridazino-quinazolinone derivatives synthesized via nucleophilic substitution (e.g., sodium azide or hydrazine hydrate) to enhance binding affinity . In vitro assays (e.g., enzyme inhibition) paired with QSAR models identify pharmacophoric features .
Data Analysis & Optimization
Q. What statistical methods are used to validate purity and yield in synthetic batches?
- Methodological Answer : HPLC-UV (C18 column, acetonitrile/water gradient) quantifies purity (>98% for pharmacological use) . ANOVA compares batch yields (e.g., 80–85% in ) to identify outliers . DOE (Design of Experiments) optimizes variables like catalyst loading or reaction time .
Q. How are computational tools applied to predict metabolic pathways or toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
